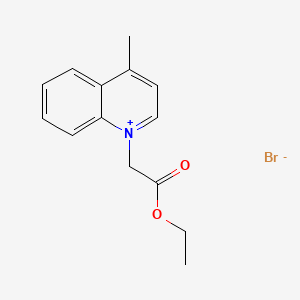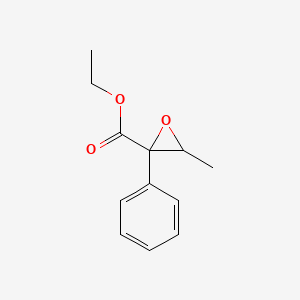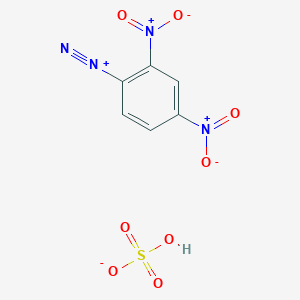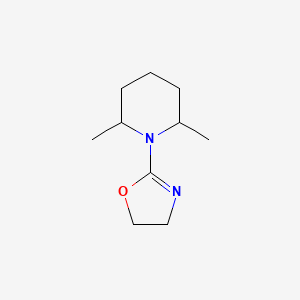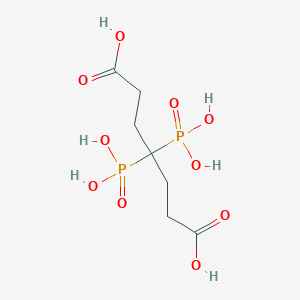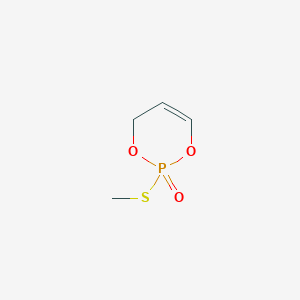
2-(Methylsulfanyl)-2H,4H-1,3,2lambda~5~-dioxaphosphinin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)-2H,4H-1,3,2lambda~5~-dioxaphosphinin-2-one is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an oxygen and a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-2H,4H-1,3,2lambda~5~-dioxaphosphinin-2-one typically involves the reaction of phosphorus trichloride with a suitable alcohol and a thiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For example, the reaction of phosphorus trichloride with methanol and methyl mercaptan in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfanyl)-2H,4H-1,3,2lambda~5~-dioxaphosphinin-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form phosphines or phosphine oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or oxygen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphines, and phosphine oxides. These products can be further utilized in various chemical processes and applications .
Applications De Recherche Scientifique
2-(Methylsulfanyl)-2H,4H-1,3,2lambda~5~-dioxaphosphinin-2-one has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-(Methylsulfanyl)-2H,4H-1,3,2lambda~5~-dioxaphosphinin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modulation of their activity. The specific pathways involved may vary depending on the application and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Methylsulfanyl)-2H,4H-1,3,2lambda~5~-dioxaphosphinin-2-one include:
- 2-(Methylsulfanyl)ethane-1-sulfonate
- 2-(Methylsulfonyl)ethanol
- 2-(Methylsulfanyl)nicotinamide derivatives .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of phosphorus, oxygen, and sulfur atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
66432-52-8 |
|---|---|
Formule moléculaire |
C4H7O3PS |
Poids moléculaire |
166.14 g/mol |
Nom IUPAC |
2-methylsulfanyl-4H-1,3,2λ5-dioxaphosphinine 2-oxide |
InChI |
InChI=1S/C4H7O3PS/c1-9-8(5)6-3-2-4-7-8/h2-3H,4H2,1H3 |
Clé InChI |
BJWQLZCNQSQPRN-UHFFFAOYSA-N |
SMILES canonique |
CSP1(=O)OCC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



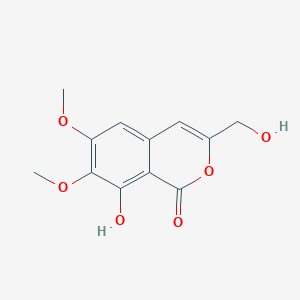
![5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14485495.png)

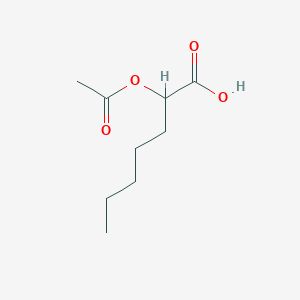
![N-(2-Sulfanylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B14485510.png)
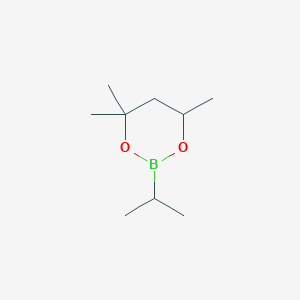
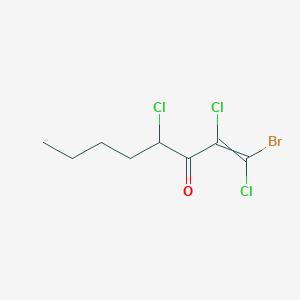
![[1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone](/img/structure/B14485535.png)
